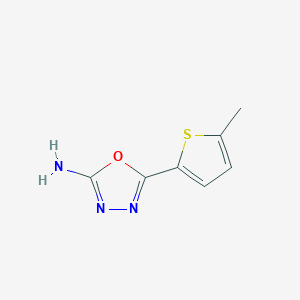

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

Description

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-methylthiophene group at position 5 and an amine group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-3-5(12-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDKYPGJOIQJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of advanced materials such as organic semiconductors and photocatalysts.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Bioactivity

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4)

- Structure : Similar to the target compound but lacks the methyl group on the thiophene ring.

- Activity: Exhibits moderate antimicrobial and anticancer activity, attributed to the thiophene’s electron-rich nature.

- Key Difference : The methyl group in the target compound may enhance metabolic stability and lipophilicity, favoring cell membrane penetration .

5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

- Structure : Features a nitro group (electron-withdrawing) and methoxyphenyl (electron-donating) substituents.

- Activity : Demonstrated strong binding to glycogen synthase kinase-3β (GSK-3β) via hydrogen bonds between the oxadiazole amine and enzyme backbone residues (Tyr134, Val135) .

- Key Difference : The nitro group enhances electrostatic interactions but may reduce solubility. The target compound’s methylthiophene offers balanced hydrophobicity without compromising solubility .

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 4s)

- Structure : Contains a methoxyphenyl group and dimethylphenyl substituent.

- Activity: Showed potent anticancer activity against leukemia (GP = 18.22) and melanoma (GP = 15.43) cell lines .

- Key Difference : The methoxyphenyl group’s bulkiness may limit penetration into certain tissues, whereas the methylthiophene’s compact structure could improve bioavailability .

Electronic and Steric Modifications

- Bromophenyl Derivatives (e.g., 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine) :

- The methylthiophene’s non-polar nature addresses this limitation .

Anticancer Activity

Enzyme Inhibition

- GSK-3β Inhibition : The oxadiazole amine’s hydrogen-bonding capability is critical. The methylthiophene’s minimal steric interference preserves this interaction, similar to nitrophenyl derivatives .

- COT Kinase Inhibition: Analogues with indole/pyrrolopyridine substituents (e.g., Compound 2) show nanomolar activity. Methylthiophene’s smaller size may reduce off-target effects .

Biological Activity

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a unique combination of a thiophene ring and an oxadiazole moiety. This structural configuration has garnered attention in medicinal chemistry due to its potential biological activities. The compound's ability to interact with various biological targets suggests its applicability in drug development, particularly in the fields of antimicrobial and anticancer research.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C₇H₇N₃OS

- Molecular Weight : 181.22 g/mol

- CAS Number : 1016707-88-2

Structural Features

The presence of the methylthiophene substituent enhances the compound's lipophilicity and potentially its bioactivity. The oxadiazole ring is known for its role in various pharmacological activities, making this compound a candidate for further investigation.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. The specific interactions of this compound with microbial targets are still under investigation, but preliminary data suggest promising activity against certain pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structural features have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have tested the cytotoxic effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231. Results indicated that the compound exhibited significant cytotoxicity, particularly when used in combination with established chemotherapeutics like doxorubicin. This synergistic effect highlights its potential as an adjunct therapy in cancer treatment.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.

- Receptor Interaction : It could interact with cellular receptors that modulate growth signaling pathways.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other compounds featuring similar moieties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amines | Chlorine substituent on thiophene | Varying antimicrobial properties |

| 5-Methylthiazole derivatives | Thiazole instead of oxadiazole | Different anticancer activity |

| 1,3,4-Oxadiazol derivatives | Various substitutions on oxadiazole | Diverse biological activities |

This comparison underscores the distinct bioactivity associated with the specific substitution patterns present in 5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amines.

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves cyclization of thiosemicarbazide derivatives. For example:

- Step 1: Reacting 5-methylthiophene-2-carbohydrazide with phenyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate.

- Step 2: Cyclization using weak acids or metal catalysts (e.g., manganese(II) acetate) to form the 1,3,4-oxadiazole core .

- Intermediate Validation: FTIR confirms -NH (3200–3400 cm) and C=N (1600–1650 cm) stretches. H-NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Elemental analysis ensures stoichiometric purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR: Confirms functional groups (e.g., C-S in thiophene at 600–700 cm) .

- NMR: H-NMR resolves aromatic protons and methyl groups; C-NMR identifies oxadiazole carbons (C=N at 150–160 ppm) .

- Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H] for CHNOS: calc. 213.05, obs. 213.1) .

- Elemental Analysis: Ensures C, H, N, S composition within ±0.3% of theoretical values .

Basic: What biological activities have been reported for this compound, and how are they assayed?

Methodological Answer:

- Antimicrobial Activity: Tested via disk diffusion (Kirby-Bauer) or broth microdilution (MIC determination) against S. aureus and E. coli. Zone of inhibition ≥15 mm indicates potency .

- Antifungal Screening: Assessed against C. albicans using CLSI M27-A3 guidelines .

- Mechanistic Insights: Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ΔG ≤ −7.0 kcal/mol .

Advanced: How can researchers optimize synthetic yield and purity for scale-up studies?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency .

- Catalyst Screening: Transition metals (e.g., ZnCl) improve cyclization rates. Yield increases from 60% to 85% with 10 mol% catalyst .

- Purification: Gradient column chromatography (hexane:ethyl acetate, 3:1) removes byproducts. HPLC purity ≥95% is achievable .

Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?

Methodological Answer:

- Thiophene vs. Pyridine: Replacing 5-methylthiophene with pyridine-2-yl reduces antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL) due to decreased lipophilicity .

- Oxadiazole Core: Sulfur substitution (oxadiazole-2-thiol) enhances antifungal activity (IC 12 µM vs. 25 µM) via improved thiol-protein interactions .

- Crystallographic Data: Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize protein-ligand complexes, as shown in PDB 4Q9U .

Advanced: How should conflicting data on enzyme inhibition potency be resolved?

Methodological Answer:

- Assay Standardization: Use identical enzyme sources (e.g., recombinant human DHFR) and buffer conditions (pH 7.4, 25°C) .

- Control Compounds: Compare with known inhibitors (e.g., trimethoprim) to validate IC measurements .

- Structural Analysis: X-ray crystallography (resolution ≤2.0 Å) identifies binding pose discrepancies. For example, mismatched π-π stacking in mutant DHFR explains reduced activity .

Advanced: What computational strategies predict binding modes with target proteins?

Methodological Answer:

- Docking Protocols: Rigid-receptor docking (AutoDock) followed by flexible side-chain refinement (Rosetta) identifies key interactions (e.g., hydrogen bonds with Ser49 and Tyr100 in DHFR) .

- MD Simulations: 100-ns trajectories in explicit solvent (CHARMM36 force field) assess stability (RMSD ≤2.0 Å). MM-PBSA calculates binding free energy (ΔG ≤ −8.5 kcal/mol) .

- Pharmacophore Modeling: Electrostatic and hydrophobic features align with ATP-binding pockets in kinase targets (e.g., EGFR) .

Advanced: How does crystal packing influence physicochemical properties?

Methodological Answer:

- Hydrogen Bonding: N–H⋯N interactions form R_2$$^2(8) dimer motifs, increasing melting point (mp 144–146°C vs. 130°C for non-dimerizing analogs) .

- Solubility: π-π stacking (e.g., furan-phenyl interactions) reduces aqueous solubility (logP 2.8 vs. 1.9 for less-stacked derivatives) .

- Thermal Stability: TGA shows decomposition at 250°C, correlating with hydrogen-bond network density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.